molecular formula C12H14BrN3O2 B13839934 4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester

Cat. No.: B13839934
M. Wt: 312.16 g/mol
InChI Key: WUQZMBGGIXCISC-UHFFFAOYSA-N
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Description

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester is a brominated benzotriazole derivative featuring a tert-butyl ester group. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where benzotriazole scaffolds are valued for their stability and versatility in cross-coupling reactions . For example, silylation reactions using tert-butyldimethylchlorosilane and imidazole in dichloromethane (DCM) yield protected intermediates, with GC retention times (e.g., 9.96 min) and mass spectral data (e.g., m/z = 270 [M]⁺) used for characterization .

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)benzotriazole-1-carboxylate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-6-4-5-8(7-13)10(9)14-15-16/h4-6H,7H2,1-3H3

InChI Key

WUQZMBGGIXCISC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC(=C2N=N1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester typically involves the bromination of benzotriazole derivatives. One common method includes the reaction of benzotriazole with bromomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or acetonitrile. The reaction temperature is maintained between 0°C to 25°C to ensure the selective bromination of the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of benzotriazole.

    Oxidation: Products include carboxylic acids or other oxidized benzotriazole derivatives.

    Reduction: Products include methyl-substituted benzotriazole derivatives.

Scientific Research Applications

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical probes and inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzotriazole ring. This reactivity makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Core Structure Bromo Substituent Position tert-Butyl Ester Position Key Applications/Reactivity
4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester Benzotriazole 4-position (methyl bridge) 1-position Cross-coupling, Suzuki-Miyaura reactions, drug intermediate
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester (CAS 877399-50-3) Piperidine-Pyrazole hybrid Pyrazole 4-position Piperidine 1-position API synthesis, intermediates for kinase inhibitors
(4-Bromo-imidazol-1-yl)-acetic acid tert-butyl ester Imidazole Imidazole 4-position Acetic acid side chain Peptide modifications, organocatalysis
tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate (CAS 1629126-39-1) Piperazine Benzyl 2-position Piperazine 1-position Antipsychotic drug precursors, ligand synthesis
1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester (CAS 345965-53-9) Cyclopropane-Benzene Phenyl 4-position Cyclopropane carboxylic acid Conformational restriction in drug design, agrochemicals

Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Purity (%)
This compound C₁₂H₁₄BrN₃O₂ 328.16 N/A N/A N/A
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester C₁₃H₁₉BrN₃O₂ 344.21 77.0–81.0 N/A 98–99
(4-Bromo-imidazol-1-yl)-acetic acid tert-butyl ester C₁₀H₁₅BrN₂O₂ 283.14 N/A N/A 99
tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate C₁₇H₂₃BrN₂O₂ 379.28 N/A N/A >95
1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester C₁₄H₁₇BrO₂ 297.19 N/A 326.8 (predicted) N/A

Notes:

  • The benzotriazole derivative exhibits higher molecular weight compared to imidazole and cyclopropane analogs, likely due to its fused aromatic system.
  • Piperidine-pyrazole hybrids (e.g., CAS 877399-50-3) show higher melting points (~77–81°C), suggesting stronger intermolecular interactions .
  • Predicted boiling points (e.g., 326.8°C for the cyclopropane derivative) highlight thermal stability differences .

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